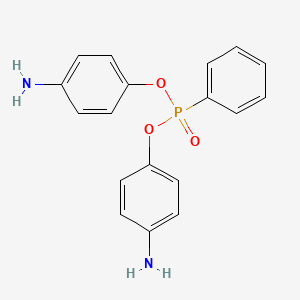
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is a chemical compound with the molecular formula C18H17N2O3P and a molecular weight of 340.31 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group bonded to phenyl and aminophenyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenyl-, bis(4-aminophenyl) ester typically involves the reaction of phenylphosphonic dichloride with 4-aminophenol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aminophenyl compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a flame retardant additive in various materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, phenyl-, bis(4-aminophenyl) ester involves its interaction with specific molecular targets. The aminophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phosphonic acid ester group can also participate in coordination with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminophenyl)phosphonic acid: This compound has a similar structure but lacks the ester group, making it less versatile in certain applications.
Phosphonic acid, P-phenyl-, bis(4-hydroxyphenyl) ester: This compound has hydroxyl groups instead of amino groups, which alters its reactivity and applications.
Uniqueness
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is unique due to its combination of phosphonic acid ester and aminophenyl groups, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
2420-91-9 |
|---|---|
Molekularformel |
C18H17N2O3P |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
4-[(4-aminophenoxy)-phenylphosphoryl]oxyaniline |
InChI |
InChI=1S/C18H17N2O3P/c19-14-6-10-16(11-7-14)22-24(21,18-4-2-1-3-5-18)23-17-12-8-15(20)9-13-17/h1-13H,19-20H2 |
InChI-Schlüssel |
QMMNVVISTDJDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
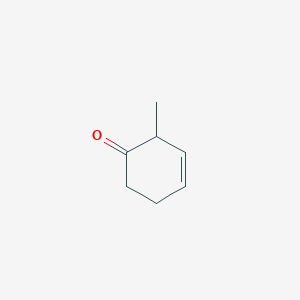

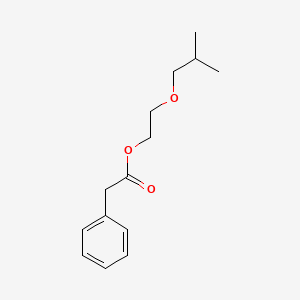


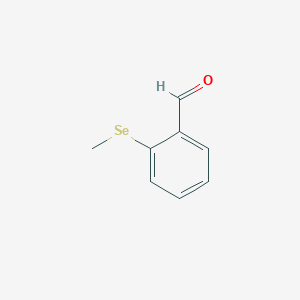
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
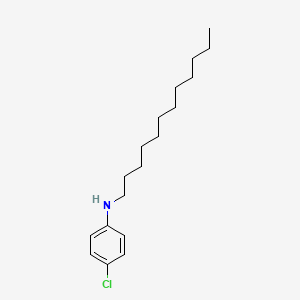
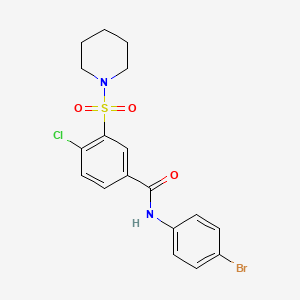


![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
